

Diboron Tetrafluoride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diboron tetrafluoride*

Cat. No.: *B085297*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diboron tetrafluoride (B_2F_4) is an inorganic compound of significant interest in chemical synthesis and materials science. As a colorless gas at room temperature, it is the most stable of the diboron tetrahalides. Its unique electronic structure and reactivity make it a valuable reagent in various chemical transformations. This guide provides an in-depth overview of the properties, synthesis, and handling of **Diboron tetrafluoride**, tailored for professionals in research and development.

CAS Number and Chemical Identifiers

Identifier	Value
CAS Number	13965-73-6
IUPAC Name	Diboron tetrafluoride
Systematic IUPAC Name	Tetrafluorodiborane(4)
Molecular Formula	B_2F_4
SMILES	$FB(F)B(F)F$
InChI	$InChI=1S/B2F4/c3-1(4)2(5)6$
InChIKey	WUWOPJNIAKTBSJ-UHFFFAOYSA-N

Physicochemical and Thermochemical Properties

A summary of the key physical and chemical properties of **Diboron tetrafluoride** is presented below.

Property	Value	Unit
Molar Mass	97.61	$\text{g}\cdot\text{mol}^{-1}$
Appearance	Colorless gas	-
Density (gas)	4.3	kg/m^3
Melting Point	-56	$^{\circ}\text{C}$
Boiling Point	-34	$^{\circ}\text{C}$
Standard Molar Entropy ($S\ominus_{298}$)	317.3	$\text{J}\cdot\text{mol}^{-1}\cdot\text{K}^{-1}$
Standard Enthalpy of Formation ($\Delta fH\ominus_{298}$)	-1440.1	$\text{kJ}\cdot\text{mol}^{-1}$
Gibbs Free Energy ($\Delta fG\ominus$)	-1410.4	$\text{kJ}\cdot\text{mol}^{-1}$
B-B Bond Distance	172	pm

Experimental Protocols

Detailed experimental procedures for the synthesis and key reactions of **Diboron tetrafluoride** are crucial for its safe and effective use in a laboratory setting.

Synthesis of Diboron Tetrafluoride via Fluorination of Diboron Tetrachloride

This method involves the conversion of Diboron tetrachloride (B_2Cl_4) to **Diboron tetrafluoride** using a fluorinating agent such as antimony trifluoride (SbF_3).

Materials:

- Diboron tetrachloride (B_2Cl_4)

- Antimony trifluoride (SbF_3)
- Inert solvent (e.g., a high-boiling point, non-reactive fluorinated solvent)
- Schlenk line or glovebox for inert atmosphere operations
- Reaction vessel equipped with a magnetic stirrer and a condenser
- Low-temperature bath (e.g., dry ice/acetone)

Procedure:

- Inert Atmosphere Setup: All glassware should be thoroughly dried and the reaction setup assembled under an inert atmosphere (e.g., nitrogen or argon) using a Schlenk line or inside a glovebox. This is critical due to the moisture sensitivity of the reactants and products.
- Reactant Addition: In the reaction vessel, a solution of Diboron tetrachloride in the inert solvent is prepared.
- Fluorinating Agent Addition: Antimony trifluoride is added to the solution. The addition should be performed cautiously, as the reaction may be exothermic.
- Reaction Conditions: The reaction mixture is typically stirred at a controlled temperature. While specific temperatures and reaction times are not detailed in the readily available literature, similar fluorination reactions are often carried out at low to ambient temperatures. Monitoring the reaction progress can be done using appropriate analytical techniques, such as in-situ IR spectroscopy, if available.
- Product Isolation: Upon completion, the product, **Diboron tetrafluoride**, which is a gas at room temperature, needs to be isolated from the reaction mixture. This can be achieved by fractional condensation. The reaction vessel is connected to a series of cold traps, with the first trap intended to condense any unreacted starting material or higher boiling point byproducts, and subsequent traps cooled to a lower temperature (e.g., with liquid nitrogen) to condense the **Diboron tetrafluoride**.
- Purification: The condensed **Diboron tetrafluoride** can be further purified by trap-to-trap distillation under vacuum.

Note: This is a generalized procedure based on the known reactivity of these compounds.

Researchers should consult primary literature for more specific experimental details and safety precautions.

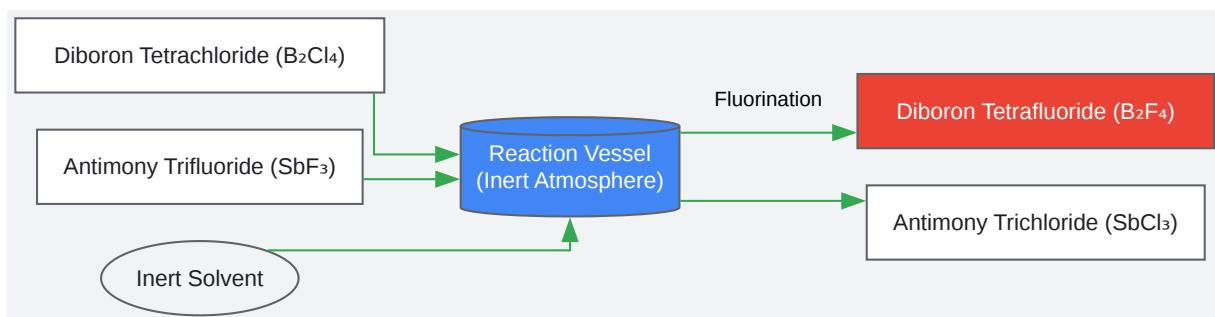
Reaction of Diboron Tetrafluoride with Vaska's Complex

Diboron tetrafluoride reacts with Vaska's complex (trans-chlorocarbonylbis(triphenylphosphine)iridium(I), $[\text{IrCl}(\text{CO})(\text{PPh}_3)_2]$) to form a transition metal boryl complex.^[1]

Materials:

- **Diboron tetrafluoride (B_2F_4)** gas
- Vaska's complex ($[\text{IrCl}(\text{CO})(\text{PPh}_3)_2]$)
- Anhydrous, degassed solvent (e.g., toluene or benzene)
- Schlenk flask or similar reaction vessel suitable for handling gases
- Gas inlet tube
- Magnetic stirrer

Procedure:


- **Inert Atmosphere:** The reaction must be carried out under a strict inert atmosphere to prevent the decomposition of the reactants and products.
- **Preparation of Vaska's Complex Solution:** A solution of Vaska's complex is prepared in the chosen anhydrous and degassed solvent in the reaction vessel.
- **Introduction of Diboron Tetrafluoride:** A stream of **Diboron tetrafluoride** gas is bubbled through the solution of Vaska's complex with vigorous stirring. The reaction progress can often be monitored by a color change in the solution.
- **Reaction Monitoring:** The reaction can be monitored by techniques such as ^{31}P NMR spectroscopy to observe the change in the coordination environment of the phosphine

ligands.

- **Product Isolation and Characterization:** Once the reaction is complete, the solvent can be removed under vacuum to yield the crude product. The product, $\text{Ir}(\text{BF}_2)_3(\text{CO})(\text{PPh}_3)_2$, can then be purified by recrystallization from an appropriate solvent system. Characterization of the final product would typically involve NMR spectroscopy (^{11}B , ^{19}F , ^{31}P , ^{13}C , ^1H), IR spectroscopy (to observe the C-O stretching frequency), and X-ray crystallography to confirm the structure.

Visualizations

Synthesis of Diboron Tetrafluoride

[Click to download full resolution via product page](#)

Caption: Synthesis of **Diboron Tetrafluoride**.

Safety, Handling, and Toxicology

Disclaimer: Specific toxicological data for **Diboron tetrafluoride** is not readily available. The following guidelines are based on the known hazards of similar boron compounds, such as boron trifluoride, and general principles for handling reactive gases.

Hazards:

- **Toxicity:** **Diboron tetrafluoride** is expected to be a toxic gas.^[2] Inhalation may cause irritation to the respiratory tract.

- **Corrosivity:** Upon contact with moisture, such as in the respiratory tract or on the skin, it may hydrolyze to form hydrofluoric acid and boric acid, which are corrosive and toxic.
- **Reactivity:** **Diboron tetrafluoride** is a reactive compound. It should be handled with care, avoiding contact with moisture and air.

Handling and Storage:

- **Engineering Controls:** All manipulations of **Diboron tetrafluoride** should be conducted in a well-ventilated fume hood or a glovebox to prevent inhalation exposure.[\[3\]](#)
- **Personal Protective Equipment (PPE):**
 - **Eye Protection:** Chemical safety goggles and a face shield are mandatory.
 - **Skin Protection:** Wear appropriate chemical-resistant gloves (consult manufacturer's data for compatibility), a lab coat, and closed-toe shoes.
 - **Respiratory Protection:** For non-routine operations or in case of a leak, a self-contained breathing apparatus (SCBA) should be used.
- **Storage:** **Diboron tetrafluoride** should be stored in a cool, dry, well-ventilated area in a tightly sealed, appropriate gas cylinder. Store away from incompatible materials such as water, bases, and oxidizing agents.

Toxicology:

- While specific data for B_2F_4 is lacking, boron compounds can have various health effects. Acute exposure to boron trifluoride, a related compound, can cause severe irritation to the eyes, skin, and respiratory system.[\[4\]](#) Chronic exposure to boron compounds can affect the kidneys.

First Aid Measures:

- **Inhalation:** Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

- Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. A calcium gluconate gel may be applied to the affected area to neutralize fluoride ions. Seek immediate medical attention.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
- Ingestion: Not a likely route of exposure for a gas. If it occurs, do not induce vomiting. Give large quantities of water. Seek immediate medical attention.

Disposal:

- Dispose of **Diboron tetrafluoride** and any contaminated materials in accordance with all applicable federal, state, and local regulations. This should be done through a licensed hazardous waste disposal company. Do not release the gas into the atmosphere.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diboron tetrafluoride - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. purdue.edu [purdue.edu]
- 4. uvic.ca [uvic.ca]
- To cite this document: BenchChem. [Diboron Tetrafluoride: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b085297#cas-number-and-properties-of-diboron-tetrafluoride\]](https://www.benchchem.com/product/b085297#cas-number-and-properties-of-diboron-tetrafluoride)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com